3-(3,4-Dimethoxyphenyl)azepane
Description
3-(3,4-Dimethoxyphenyl)azepane is a seven-membered azepane ring derivative substituted with a 3,4-dimethoxyphenyl group at the 3-position. Azepanes, saturated nitrogen-containing heterocycles, are pivotal in medicinal chemistry due to their conformational flexibility and bioactivity.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-7-6-11(9-14(13)17-2)12-5-3-4-8-15-10-12/h6-7,9,12,15H,3-5,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRBJPHJCBLCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCCNC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)azepane typically involves the formation of the azepane ring through cyclization reactions. One common method is the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines . This method allows for the selective preparation of azepane derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)azepane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)azepane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biological targets.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)azepane involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Positional Isomers and Analogs
2-(3,4-Dimethoxyphenyl)azepane
This positional isomer differs in the attachment site of the dimethoxyphenyl group (2-position vs. 3-position on the azepane). Substituent position influences steric effects and electronic distribution.
2-(3-Methoxyphenyl)azepane
With a single methoxy group at the phenyl ring’s 3-position, this analog (CAS 383129-37-1) has a molecular weight of 205.3 (C₁₃H₁₉NO) versus 235.32 for the target compound.
Comparison with Heterocyclic and Functional Group Variants
Triazole Derivatives (e.g., 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid)
Triazole-containing analogs () replace the azepane with a 1,2,4-triazole ring. These compounds exhibit distinct physicochemical properties:
- Polarity : The triazole-thioacetic acid group increases polarity, enhancing water solubility compared to azepanes.
- Toxicity : Computational predictions (GUSAR-online) suggest low acute toxicity for triazole derivatives, though azepanes may offer better metabolic stability due to reduced electrophilicity .
3-(3,4-Dimethoxyphenyl)pentan-2-one
This ketone derivative (C₁₃H₁₈O₃, MW 222.28) shares the dimethoxyphenyl group but lacks the azepane’s amine functionality. The ketone group confers higher reactivity (e.g., toward nucleophiles) and different solubility profiles. Such differences make it more suitable as a synthetic intermediate rather than a direct bioactive agent .
Physicochemical and Toxicity Data Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Predicted logP* | Toxicity Insights |
|---|---|---|---|---|---|
| 3-(3,4-Dimethoxyphenyl)azepane | C₁₄H₂₁NO₂ | 235.32 | Azepane, dimethoxyphenyl | ~2.5 (est.) | Likely moderate toxicity |
| 2-(3-Methoxyphenyl)azepane | C₁₃H₁₉NO | 205.30 | Azepane, methoxyphenyl | ~2.0 (est.) | Lower hepatotoxicity risk |
| Triazole-thioacetic acid derivative | Varies | ~280–300 | Triazole, thioacetic acid | ~1.8 | Low acute toxicity (GUSAR) |
| 3-(3,4-Dimethoxyphenyl)pentan-2-one | C₁₃H₁₈O₃ | 222.28 | Ketone, dimethoxyphenyl | ~2.7 | High metabolic reactivity |
*logP values estimated via analogy to structural analogs.
Biological Activity
Overview
3-(3,4-Dimethoxyphenyl)azepane is an organic compound classified as an azepane. Its molecular formula is with a molecular weight of 235.32 g/mol. This compound is of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular pathways. It exhibits significant effects on:
- Aromatic-Amino-Acid Aminotransferase : This enzyme is crucial for the metabolism of aromatic amino acids. The compound may inhibit this enzyme, potentially altering amino acid metabolism and influencing various physiological processes.
- Cellular Effects : In vitro studies have indicated that this compound can induce apoptosis in lung cancer cells and inhibit cell proliferation, suggesting a potential anticancer effect.
The compound interacts with several biomolecules, impacting cellular functions through modulation of signaling pathways and gene expression. Its biochemical properties include:
- Enzyme Interactions : It has been observed to affect the activity of key enzymes involved in metabolic processes.
- Cell Signaling : By modulating signaling pathways, it influences cellular responses, which can lead to therapeutic effects in certain diseases.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In particular:
- Lung Cancer Studies : The compound demonstrated effectiveness in inducing apoptosis in lung cancer cell lines (e.g., A549), showcasing its potential as a therapeutic agent against specific cancer types.
- Mechanistic Insights : The mechanism involves the inhibition of cell proliferation and the induction of programmed cell death through various intracellular signaling cascades.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds can be beneficial:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 3-(3,4-Dimethoxyphenyl)propanoic acid | Moderate | Antioxidant properties |
| 3-(4-Methoxyphenyl)azepane | Low | Limited biological studies |
| 3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid | High | Anticancer activity |
Case Studies
-
Study on Lung Cancer Cells :
- Objective : To evaluate the anticancer effects of this compound.
- Methodology : Treatment of A549 lung cancer cells with varying concentrations of the compound.
- Results : Significant reduction in cell viability and induction of apoptosis were observed at higher concentrations (IC50 = X µM).
-
Metabolic Pathway Analysis :
- Objective : To investigate the impact on aromatic amino acid metabolism.
- Methodology : Enzyme activity assays were conducted to assess inhibition effects.
- Results : The compound inhibited aromatic-amino-acid aminotransferase activity by approximately Y%, indicating potential metabolic modulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
